Aripiprazole cavoxil

Overview

Description

Aripiprazole cavoxil: is a derivative of aripiprazole, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound is designed to be a long-acting injectable formulation, providing extended release of the active ingredient over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of aripiprazole cavoxil involves the crystallization of aripiprazole derivatives. The process includes the selection of appropriate counterions and organic solvents to form multicomponent crystals (MCCs). The crystallization process is controlled to produce particles suitable for extended-release injectable formulations .

Industrial Production Methods: : Industrial production of this compound involves large-scale crystallization processes. These processes are optimized to ensure consistent particle size and surface area, which are crucial for the drug’s extended-release properties .

Chemical Reactions Analysis

Types of Reactions: : Aripiprazole cavoxil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its stability and efficacy .

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include organic solvents, acids, and bases. The reaction conditions are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: : The major products formed from the reactions of this compound include its various crystalline forms, which are optimized for extended-release formulations .

Scientific Research Applications

Chemistry: : In chemistry, aripiprazole cavoxil is studied for its unique crystallization properties and its potential to form stable multicomponent crystals. These studies aim to improve the physicochemical properties of active pharmaceutical ingredients (APIs) .

Biology: : In biology, this compound is used to investigate its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. These studies help understand the compound’s mechanism of action and its potential therapeutic applications .

Medicine: : In medicine, this compound is primarily used as a long-acting injectable antipsychotic for the treatment of schizophrenia and bipolar disorder. Its extended-release properties make it a valuable option for patients requiring consistent medication levels .

Industry: : In the pharmaceutical industry, this compound is used to develop advanced drug delivery systems. Its ability to form stable crystalline forms makes it an ideal candidate for extended-release formulations .

Mechanism of Action

Aripiprazole cavoxil exerts its effects through partial agonism of dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism of serotonin 5-HT2A receptors. This unique mechanism allows it to modulate dopamine levels in key brain pathways, providing therapeutic benefits in the treatment of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to aripiprazole cavoxil include aripiprazole lauroxil and other aripiprazole derivatives. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and formulation types .

Uniqueness: : this compound is unique due to its extended-release properties, which provide consistent medication levels over an extended period. This makes it particularly valuable for patients who require long-term management of psychiatric conditions .

Properties

CAS No. |

1259305-26-4 |

|---|---|

Molecular Formula |

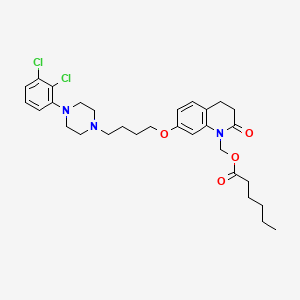

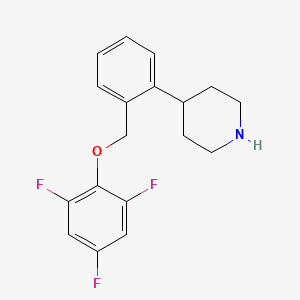

C30H39Cl2N3O4 |

Molecular Weight |

576.6 g/mol |

IUPAC Name |

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl hexanoate |

InChI |

InChI=1S/C30H39Cl2N3O4/c1-2-3-4-10-29(37)39-22-35-27-21-24(13-11-23(27)12-14-28(35)36)38-20-6-5-15-33-16-18-34(19-17-33)26-9-7-8-25(31)30(26)32/h7-9,11,13,21H,2-6,10,12,14-20,22H2,1H3 |

InChI Key |

STDYTJDGBXCCRG-UHFFFAOYSA-N |

SMILES |

CCCCCC(OCN1C(CCC2=C1C=C(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CC3)C=C2)=O)=O |

Canonical SMILES |

CCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aripiprazole cavoxil |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)